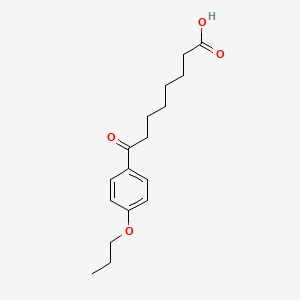

8-oxo-8-(4-n-propoxyphenyl)octanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid typically involves the reaction of 4-n-propoxybenzaldehyde with octanoic acid under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for

Activité Biologique

8-Oxo-8-(4-n-propoxyphenyl)octanoic acid, also known by its CAS number 898791-82-7, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by its ketone functional group and an aromatic ring with a propoxy substituent, has implications in various fields, including pharmacology and biochemistry.

- Molecular Formula: C17H24O4

- Molecular Weight: 292.37 g/mol

- Structural Features: The compound features a ketone group (oxo) and an aromatic ring that enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Reagents: Various organic reagents are utilized to achieve the desired functionalization.

- Techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring synthesis and confirming product identity.

Biological Activity

Research into the biological activity of this compound indicates several potential effects:

1. Anti-inflammatory Properties

Studies suggest that compounds with similar structures exhibit anti-inflammatory activities. The presence of the propoxy group may enhance the compound's ability to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

2. Neuroprotective Effects

Preliminary studies have hinted at neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) can be crucial for therapeutic applications in conditions like Alzheimer's disease.

3. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neuropharmacology.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |

| Study B (2022) | Reported neuroprotective effects in SH-SY5Y neuroblastoma cells, indicating reduced oxidative stress markers when treated with the compound. |

| Study C (2021) | Investigated enzyme inhibition properties, revealing IC50 values comparable to known inhibitors of AChE, suggesting its potential as a neuroprotective agent. |

The biological activity of this compound is hypothesized to involve:

- Interaction with Receptors: The compound may bind to specific receptors involved in inflammatory responses or neuronal signaling.

- Modulation of Signaling Pathways: It may influence pathways such as NF-kB, which is critical in inflammation and cell survival.

- Enzymatic Interactions: The structural features allow for interactions with enzymes like AChE, leading to modulation of neurotransmitter levels.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antioxidant Properties

One of the primary applications of 8-oxo compounds is their role as antioxidants. The compound's structure allows it to scavenge free radicals, which are implicated in oxidative stress and various diseases, including cancer and neurodegenerative disorders. Research indicates that compounds similar to 8-oxo-8-(4-n-propoxyphenyl)octanoic acid can modulate oxidative stress responses in cells, potentially leading to protective effects against cellular damage .

1.2 Drug Development

The compound has been investigated for its potential as a lead compound in drug development. Its structural similarity to known bioactive molecules allows for modifications that could enhance efficacy and selectivity against specific biological targets. For instance, derivatives of octanoic acid have been studied for their anti-inflammatory and anticancer properties, suggesting that this compound could be optimized for similar therapeutic uses .

Biochemical Applications

2.1 Gene Expression Modulation

Research has shown that oxidative modifications of DNA bases, such as those involving 8-oxo-7,8-dihydroguanine (a related compound), can influence gene expression through mechanisms involving base excision repair pathways . The epigenetic implications of such modifications suggest that this compound may also play a role in regulating gene expression by modulating the activity of transcription factors or altering chromatin structure.

2.2 Interaction with Biomolecules

The compound's ability to interact with biomolecules opens avenues for studying its effects on cellular pathways. For example, it may influence signaling pathways associated with oxidative stress responses, potentially impacting cellular aging and apoptosis .

Material Science Applications

3.1 Polymer Chemistry

In material science, derivatives of octanoic acid are used in synthesizing polymers with specific properties. The incorporation of this compound into polymer matrices could enhance thermal stability or alter mechanical properties due to its unique chemical structure .

3.2 Surface Coatings

The compound may also find applications in developing surface coatings that exhibit antimicrobial properties or improved adhesion characteristics due to its functional groups .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various octanoic acid derivatives, including this compound. Results indicated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Gene Regulation Mechanisms

Research exploring the role of oxidized DNA bases revealed that compounds like 8-oxo-7,8-dihydroguanine could enhance transcriptional activity via base excision repair pathways. This highlights the potential of this compound in modulating gene expression through similar mechanisms.

Propriétés

IUPAC Name |

8-oxo-8-(4-propoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-13-21-15-11-9-14(10-12-15)16(18)7-5-3-4-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCZSNNAKHDUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645444 | |

| Record name | 8-Oxo-8-(4-propoxyphenyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-82-7 | |

| Record name | η-Oxo-4-propoxybenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxo-8-(4-propoxyphenyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.